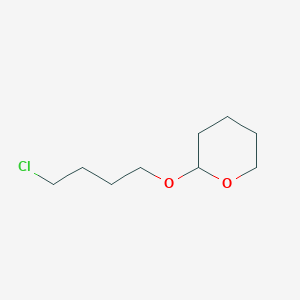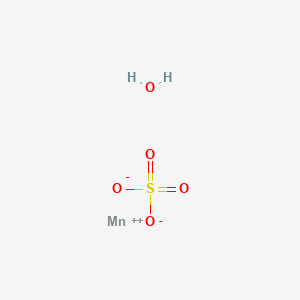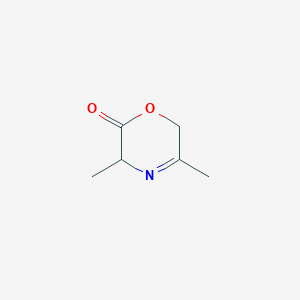
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one, also known as DMDO, is a cyclic organic compound with a molecular formula C6H9NO2. It is widely used in scientific research due to its unique properties and potential applications in various fields. DMDO is a versatile compound that can be synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is based on its ability to act as an oxidizing agent. 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can oxidize various organic compounds, including alcohols, aldehydes, and ketones, through the transfer of an oxygen atom. This process generates a highly reactive intermediate that can undergo further reactions to yield various products. The mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been extensively studied, and its ability to selectively oxidize certain functional groups has been demonstrated.
Effets Biochimiques Et Physiologiques
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been studied for its biochemical and physiological effects, including its potential toxicity and mutagenicity. Studies have shown that 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can induce DNA damage and cell death in certain cell lines, suggesting that it may have potential as an anti-cancer agent. However, its potential toxicity and mutagenicity must be carefully considered before its use in any application.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has several advantages for use in lab experiments, including its high purity and high yield, its ability to selectively oxidize certain functional groups, and its potential applications in various fields. However, its potential toxicity and mutagenicity must be carefully considered, and appropriate safety measures must be taken when handling 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one.
Orientations Futures
There are several potential future directions for 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one research, including its use as an anti-cancer agent, its potential applications in the synthesis of novel drugs, and its use in the development of new catalysts for organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one and its potential toxicity and mutagenicity. Overall, 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is a versatile compound with a wide range of potential applications in various fields of scientific research.
Méthodes De Synthèse
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one can be synthesized through various methods, including the reaction of dimethylamine with ethyl oxalate, the reaction of dimethylamine with ethyl glyoxylate, and the reaction of dimethylamine with ethyl malonate. The most common method for synthesizing 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one is through the reaction of dimethylamine with ethyl oxalate in the presence of a catalyst such as p-toluenesulfonic acid. This method yields a high purity and high yield of 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one.
Applications De Recherche Scientifique
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a reagent for the oxidation of alcohols, as a catalyst for the synthesis of heterocyclic compounds, and as a precursor for the synthesis of various organic compounds. 3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one has also been studied for its potential applications in the field of medicine, including its potential use as an anti-cancer agent and as a precursor for the synthesis of novel drugs.
Propriétés
Numéro CAS |
140925-24-2 |
|---|---|
Nom du produit |
3,5-dimethyl-3,6-dihydro-2H-1,4-oxazin-2-one |
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
3,5-dimethyl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C6H9NO2/c1-4-3-9-6(8)5(2)7-4/h5H,3H2,1-2H3 |
Clé InChI |
JEKCRYNAZBTYFS-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OCC(=N1)C |
SMILES canonique |
CC1C(=O)OCC(=N1)C |
Synonymes |
2H-1,4-Oxazin-2-one,3,6-dihydro-3,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



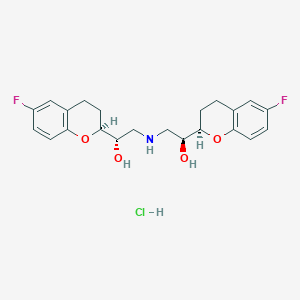
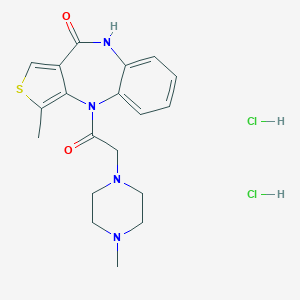
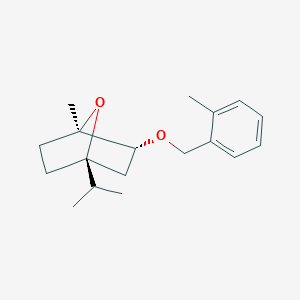
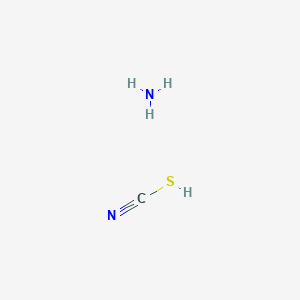
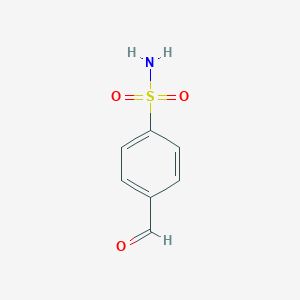
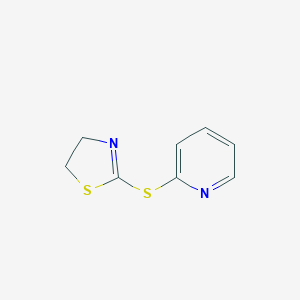
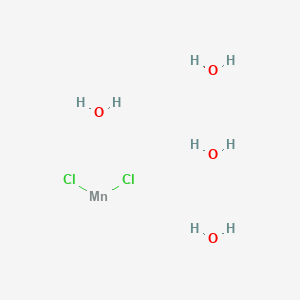
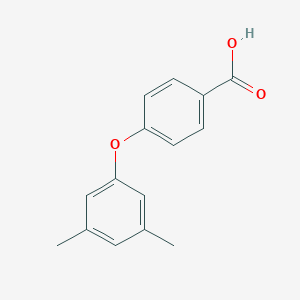
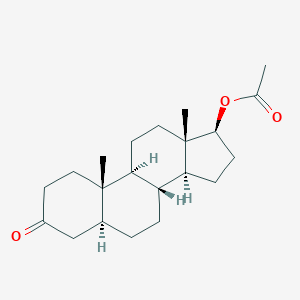
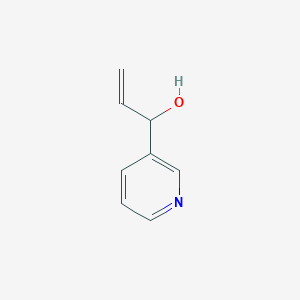
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
